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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B1672363

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK180736A with other notable inhibitors
of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1
(ROCK1). GSK180736A, initially developed as a ROCK inhibitor, has been identified as a
potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR)
signaling.[1][2][3][4] Upregulation of GRK2 is implicated in heart failure, making it a significant
therapeutic target.[5][6] However, the utility of GSK180736A is hampered by its potent
inhibition of ROCK1 and limited bioavailability.[4] This guide presents key experimental data to
cross-validate its effects against alternative compounds, aiding researchers in selecting the
appropriate tools for their studies.

Quantitative Inhibitor Comparison

The following tables summarize the in vitro potency (IC50) of GSK180736A and other well-
characterized inhibitors against their primary targets and relevant off-target kinases. This data
facilitates a direct comparison of potency and selectivity.

Table 1: Inhibitor Potency (IC50) Against GRK and ROCK Kinases
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Compoun GRK2 ROCK1 GRK1 GRK5 Data
PKA (nM)

d (nM) (nM) (nM) (nM) Source(s)
GSK18073
6A 770 100 >100,000 231,000 30,000 [21[4][71[8]
CCG-

130 >10,000 >91,000 >91,000 - [5]9]
224406

_ 1,100 - 17,600 - 14,300 -

Paroxetine - 45,000 [1O][11][12]

20,000 66,000 55,000
Takedal03
A 20 - 54 - >125,000 >125,000 2,000 [5][13][14]
CCG25874
. 18 >10,000 3,300 1,500 2,500 [15]

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration,

substrate used). The ranges provided for Paroxetine reflect this variability as reported in

different studies.

Table 2: Selectivity Profile of Key Inhibitors
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Compound

Primary
Target(s)

Selectivity
for GRK2
over GRK1

Selectivity
for GRK2
over GRK5

Selectivity
for GRK2
over
ROCK1

Key
Features

GSK180736A

ROCK1,
GRK2

>400-fold

~300-fold

0.13-fold
(More potent
on ROCK1)

Dual
ROCK1/GRK
2 inhibitor;
limited
bioavailability.

[4]18]

CCG-224406

GRK2

>700-fold

>700-fold

>77-fold

Highly
selective for
GRK2; no
detectable
ROCK1
inhibition.[5]
[9]

Paroxetine

SERT, GRK2

16 to 60-fold

13 to 50-fold

FDA-
approved
drug; modest
GRK2
potency.[12]
[16]

Takedal03A

GRK2

>2,300-fold

>2,300-fold

Potent and
highly
selective for
GRK2
subfamily
over other
GRKs; poor
pharmacokin
etics.[13][14]

CCG258747

GRK2

~183-fold

~83-fold

>555-fold

Potent and
selective
GRK2
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inhibitor with
good cell
permeability.
[15]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving GRK2 and ROCK1 and the
points of inhibition.
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1. Prepare Reaction Mix
(Kinase, Substrate, Buffer)
2. Add Serial Dilutions
of Inhibitor

3. Initiate Reaction
with [y-32P]ATP

4. Incubate
(e.g., 30°C for 20 min)
5. Stop Reaction & Spot
onto Filter Membrane
6. Wash Membrane
(Remove free ATP)
7. Quantify Radioactivity
(Phosphorimager)

'

8. Plot Dose-Response Curve
& Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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